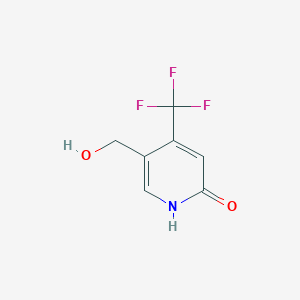
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is a compound of significant interest in the field of organic chemistry. This compound features a pyridinone core substituted with a hydroxymethyl group at the 5-position and a trifluoromethyl group at the 4-position. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule, making it valuable for various applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is the radical trifluoromethylation of pyridinone derivatives. This method utilizes trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) under radical conditions . The reaction conditions often require the presence of radical initiators like azobisisobutyronitrile (AIBN) and solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. Large-scale synthesis often requires the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of safer and more environmentally friendly reagents and solvents is prioritized to meet industrial standards and regulations.
化学反応の分析
Types of Reactions
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The pyridinone core can be reduced to a dihydropyridine derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4, and water.
Reduction: NaBH4, LiAlH4, ethanol, and tetrahydrofuran (THF).
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: 5-(Carboxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one.
Reduction: 5-(Hydroxymethyl)-4-(trifluoromethyl)dihydropyridine.
Substitution: 5-(Hydroxymethyl)-4-(substituted)pyridin-2(1H)-one derivatives.
科学的研究の応用
5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is primarily attributed to its ability to interact with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to effectively penetrate cell membranes and reach intracellular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, facilitating binding interactions with enzymes, receptors, and other proteins. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
5-(Hydroxymethyl)-4-methylpyridin-2(1H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
5-(Hydroxymethyl)-4-(chloromethyl)pyridin-2(1H)-one: Contains a chloromethyl group instead of a trifluoromethyl group, leading to variations in biological activity and stability.
5-(Hydroxymethyl)-4-(bromomethyl)pyridin-2(1H)-one:
Uniqueness
The presence of the trifluoromethyl group in 5-(Hydroxymethyl)-4-(trifluoromethyl)pyridin-2(1H)-one imparts unique properties, such as increased lipophilicity, metabolic stability, and resistance to oxidative degradation. These characteristics make it a valuable compound for various applications in pharmaceuticals, agrochemicals, and materials science .
特性
分子式 |
C7H6F3NO2 |
|---|---|
分子量 |
193.12 g/mol |
IUPAC名 |
5-(hydroxymethyl)-4-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H6F3NO2/c8-7(9,10)5-1-6(13)11-2-4(5)3-12/h1-2,12H,3H2,(H,11,13) |
InChIキー |
KNLSIBGUPRDWOC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CNC1=O)CO)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12510438.png)
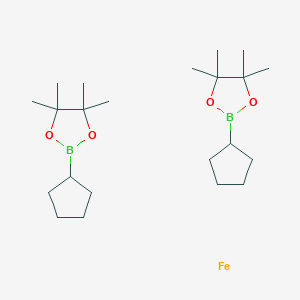
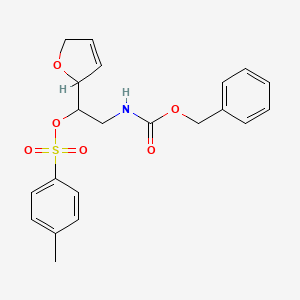
![N-{adamantan-1-yl[5-(diphenylphosphanyl)-9,9-dimethylxanthen-4-yl]methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12510454.png)
![2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B12510458.png)
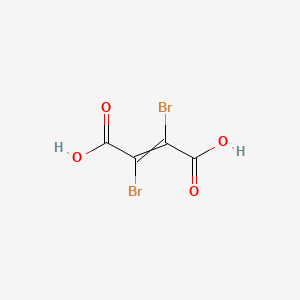
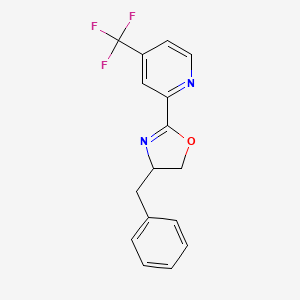
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methyl-6-(phenylsulfanyl)pyrimidine](/img/structure/B12510495.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-5-iodo-1,3-thiazole-4-carboxylate](/img/structure/B12510500.png)
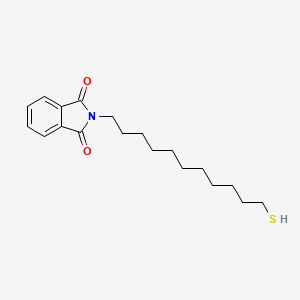
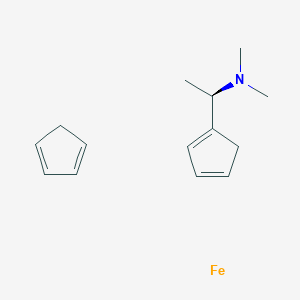
![2-(Hydroxymethyl)-6-[2-methoxy-4-(2-nitroethenyl)phenoxy]oxane-3,4,5-triol](/img/structure/B12510518.png)
![Sodium 4-[2-[(dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propoxy]-4-oxobutanoate](/img/structure/B12510529.png)
![Tert-butyl 3-[(6-aminopyrazin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B12510531.png)
